molecular formula C21H23N3O B10979723 (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

(4-benzylpiperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone

Cat. No.: B10979723
M. Wt: 333.4 g/mol
InChI Key: YVCFFXXAFNCQNC-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE is a complex organic compound that features both indole and piperazine moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives are also significant in medicinal chemistry due to their pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products

Scientific Research Applications

(4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(1-METHYL-1H-INDOL-2-YL)METHANONE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-methylindol-2-yl)methanone

InChI

InChI=1S/C21H23N3O/c1-22-19-10-6-5-9-18(19)15-20(22)21(25)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3

InChI Key

YVCFFXXAFNCQNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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